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Compound of Interest

Compound Name: (R)-2-Aminopentan-1-ol

Cat. No.: B1352288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-
Aminopentan-1-ol, a valuable chiral building block in pharmaceutical and chemical synthesis.

Due to the limited availability of public spectroscopic data for the pure (R)-enantiomer, this

document primarily presents data for the racemic mixture, DL-2-Aminopentan-1-ol. In achiral

environments, the NMR and IR spectra of the individual enantiomers are identical to that of the

racemate. Mass spectrometry data will also be discussed in the context of its general

fragmentation pattern.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for DL-2-

Aminopentan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.65 - 3.55 m 1H H-1a

~3.45 - 3.35 m 1H H-1b

~2.90 - 2.80 m 1H H-2

~1.45 - 1.20 m 4H H-3, H-4

0.90 t 3H H-5

(Broad singlet) br s 3H -NH₂, -OH

¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

~67.0 C-1

~55.0 C-2

~35.0 C-3

~20.0 C-4

~14.0 C-5

Disclaimer:The NMR data presented is for the racemic mixture (DL-2-Aminopentan-1-ol) as

specific experimental data for the (R)-enantiomer is not readily available in public databases.

The chemical shifts for the (R)-enantiomer in an achiral solvent are expected to be identical.

Infrared (IR) Spectroscopy
The following are characteristic absorption bands for 2-Aminopentan-1-ol.
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad O-H and N-H stretching

2850 - 2960 Strong C-H stretching (alkane)

~1600 Medium N-H scissoring (bending)

~1050 Strong C-O stretching

Mass Spectrometry (MS)
Mass spectrometry of 2-Aminopentan-1-ol would typically be performed using a soft ionization

technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺.

m/z Proposed Fragment

104.1 [M+H]⁺

72.1 [M - CH₂OH]⁺

44.1 [CH₂(NH₂)]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols that can be adapted for (R)-2-Aminopentan-1-ol.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (R)-2-Aminopentan-1-ol.

Materials:

(R)-2-Aminopentan-1-ol

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

NMR tubes (5 mm)
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Pipettes and vials

Instrumentation:

400 MHz (or higher) NMR spectrometer

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of (R)-2-Aminopentan-1-ol into a clean, dry

vial.

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

Gently swirl the vial to dissolve the sample completely.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of

scans, relaxation delay).

Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of

scans, proton decoupling).

Data Acquisition:

Acquire the ¹H NMR spectrum.

Acquire the ¹³C NMR spectrum.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of (R)-2-Aminopentan-1-ol.

Materials:

(R)-2-Aminopentan-1-ol

Spectroscopy grade solvent (e.g., chloroform) if running a solution spectrum, or use neat for

Attenuated Total Reflectance (ATR).

Instrumentation:

Fourier Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

Procedure (using ATR-FTIR):

Background Spectrum:

Ensure the ATR crystal is clean.

Record a background spectrum of the empty ATR stage. This will be automatically

subtracted from the sample spectrum.

Sample Application:
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Place a small amount (a drop or a few crystals) of (R)-2-Aminopentan-1-ol directly onto

the ATR crystal.

If the sample is a solid, use the pressure arm to ensure good contact with the crystal.

Data Acquisition:

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The software will automatically perform a background correction.

Identify and label the major absorption bands in the spectrum.

Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of

(R)-2-Aminopentan-1-ol.

Materials:

(R)-2-Aminopentan-1-ol

High-purity solvent (e.g., methanol or acetonitrile)

Formic acid (for promoting ionization)

Instrumentation:

Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-

of-flight analyzer).

Procedure:
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Sample Preparation:

Prepare a dilute solution of (R)-2-Aminopentan-1-ol (e.g., 10 µg/mL) in the chosen

solvent.

Add a small amount of formic acid (e.g., 0.1% v/v) to the solution to facilitate protonation.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow rate and temperature) to optimal values for the analyte.

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-200 amu).

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography system.

Acquire the mass spectrum.

Data Analysis:

Identify the peak corresponding to the protonated molecule [M+H]⁺.

If fragmentation is observed in the source or via tandem MS (MS/MS), identify the major

fragment ions.

Propose structures for the observed fragment ions.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chiral compound like (R)-2-Aminopentan-1-ol.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of (R)-2-Aminopentan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352288#spectroscopic-data-nmr-ir-ms-of-r-2-
aminopentan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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